molecular formula C11H12N2O2 B1206943 Idazoxan CAS No. 79944-58-4

Idazoxan

Cat. No. B1206943
CAS RN: 79944-58-4
M. Wt: 204.22 g/mol
InChI Key: HPMRFMKYPGXPEP-UHFFFAOYSA-N
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Description

Idazoxan is a drug used in scientific research . It has been used in trials studying the basic science of Molecular Imaging, Alzheimer Disease, and Major Depressive Disorder . It acts as both a selective α2 adrenergic receptor antagonist, and an antagonist for the imidazoline receptor .


Synthesis Analysis

The synthesis of Idazoxan involves several steps . The reaction of catechol (1) with 2-Chloroacrylonitrile [920-37-6] (2) gives 2-cyano-1,4-benzodioxan [1008-92-0] (3). A Pinner reaction with alcoholic hydrogen chloride leads to the iminoether, (4). Treatment with ethylenediamine [107-15-3] (5) gives the imidazoline ring affording Idazoxin (6) .


Molecular Structure Analysis

Idazoxan has a molecular formula of C11H12N2O2 . Its average mass is 204.225 Da and its monoisotopic mass is 204.089874 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Idazoxan have been described in the Synthesis Analysis section above .


Physical And Chemical Properties Analysis

Idazoxan has a molecular weight of 204.229 g/mol . Its chemical formula is C11H12N2O2 .

Scientific Research Applications

Binding Affinity in Kidney Membranes

Idazoxan has been identified to bind with high affinity to non-adrenergic sites in pig kidney membranes. This suggests a new class of binding sites that may be the target of imidazolidines derivatives known for their antihypertensive properties (Vigne, Lazdunski, & Frelin, 1989).

Treatment-Resistant Schizophrenia

A study explored idazoxan's role in augmenting treatment response in schizophrenia. It showed that the antagonism of α2 receptors with idazoxan enhanced the therapeutic response to typical neuroleptic treatment in treatment-resistant patients with schizophrenia (Litman et al., 1996).

Dopamine Output and Antipsychotic Effects

Research indicates that idazoxan can selectively potentiate the cortical output of dopamine and augment the suppression of conditioned avoidance responding induced by raclopride. This provides insight into the mode of action of antipsychotic drugs like clozapine (Hertel, Fagerquist, & Svensson, 1999).

Effects on Mood, Memory, and Attention

Idazoxan has been studied for its effects on mood, memory, and attention in healthy volunteers. It was found to have no significant effect on mood or sustained attention but did improve selective attention (Smith, Wilson, Glue, & Nutt, 1992).

Neuroprotection in Brain Injury

Idazoxan has shown potential in decreasing neuronal damage in the rat brain following cerebral ischemia. This suggests its application in rapid postischemic treatment for conditions like stroke and cardiac arrest (Gustafson, Miyauchi, & Wieloch, 1989).

Antagonism Effects on Central Neurons

Studies on rat central neurons reveal that idazoxan selectively antagonizes α2-adrenoceptors, highlighting its specificity and potential use in neurological research (Freedman & Aghajanian, 1984).

Treatment in Progressive Supranuclear Palsy

Idazoxan has been investigated for its effects in treating progressive supranuclear palsy (PSP), a parkinsonian syndrome. The study found improvements in aspects of motor function in patients with PSP (Ghika et al., 1991).

Comparison with Bupropion in Bipolar Depressed Patients

In a study comparing idazoxan to bupropion in bipolar depressed patients, both drugs demonstrated significant improvement over time, suggesting the usefulness of idazoxan in bipolar depression (Grossman, Potter, Brown, & Maislin, 1999).

Enhancement of Neurotransmitter Release in the Hippocampus

Idazoxan enhances excitability and inhibitory processes in the hippocampal dentate gyrus by increasing the release of noradrenaline, indicating its role in neurotransmitter modulation (Sara & Bergis, 1991).

Safety And Hazards

Idazoxan is toxic if swallowed . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Idazoxan has been under investigation as an antidepressant, but it did not reach the market as such . More recently, it is under investigation as an adjunctive treatment in schizophrenia . An extended release formulation (idazoxan HCl, TR-01-XR) is being developed by Terran Biosciences, for potential use in schizophrenia .

Relevant Papers

  • A study titled “A Study of Idazoxan in Healthy Participants” is currently recruiting participants. The study aims to investigate the safety, tolerability and pharmacokinetics of 3 forms of TR-01-XRR, 1 form of TR-01-XRS, and 1 form of TR-01-XR in healthy adults .
  • A paper titled “Idazoxan and Response to Typical Neuroleptics in Treatment-Resistant Schizophrenia” found that the antagonism of α2 receptors augmented therapeutic response to typical neuroleptic treatment in treatment-resistant patients with schizophrenia .
  • Another study titled “The effects of clonidine, idazoxan and noise stress on saccadic eye movements” investigated the effects of Idazoxan on saccadic eye movements .

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11/h1-4,10H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMRFMKYPGXPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045161
Record name Idazoxan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Idazoxan

CAS RN

79944-58-4
Record name Idazoxan
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idazoxan [INN:BAN]
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Record name Idazoxan
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URL https://www.drugbank.ca/drugs/DB12551
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Record name Idazoxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IDAZOXAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y310PA316B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Idazoxan hydrochloride belongs to the category of α2-adrenoreceptor antagonists. The chemical name of this molecule is 2-(2-imidazolinyl)-1,4-benzodioxane hydrochloride and its molecular formula is C11H12N2O2HCl. Idazoxan is provided in the form of a slightly hygroscopic, white to substantially white powder which is readily soluble in water and methanol and which is soluble to fairly soluble in ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2-imidazolinyl)-1,4-benzodioxane hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-(1,4-benzodioxan-2-yl)imidazoline acetate (1.0 g) is dissolved in a solution of 1 ml 50% aqueous sulfuric acid in 10 ml ethanol, and the solution evaporated to dryness. The product is suspended in ethanol and filtered, air dried and recrystallized from methanol/acetone to yield 2-(1,4-benzodioxan-2-yl)imidazoline: HSO4.
Name
2-(1,4-benzodioxan-2-yl)imidazoline acetate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,000
Citations
JE Freedman, GK Aghajanian - European journal of pharmacology, 1984 - Elsevier
… Idazoxan at doses which blocked a~-receptors had little or no … , systemically administered idazoxan slowed the firing rate of … We conclude that in rat brain idazoxan is a pure antagonist …
Number of citations: 183 www.sciencedirect.com
O Rascol, I Arnulf, H Peyro‐Saint Paul… - … : official journal of the …, 2001 - Wiley Online Library
… present study, each dose of idazoxan and placebo were tested in nine different occasions. … a single oral dose of placebo or idazoxan. One hour later (idazoxan has a Tmax of about 1 …
A Miralles, G Olmos, M Sastre, F Barturen… - … of Pharmacology and …, 1993 - Citeseer
The a! pha-2 adrenoceptor antagonist idazoxan has been shown to also recognize with high affinity nonadrenoceptor sites (12-imidazoline sites). In contrast, the 2-methoxy derivative of …
Number of citations: 155 citeseerx.ist.psu.edu
CJ Lewis, ME Havler, MJ Humphrey, JG Lloyd-Jones… - Xenobiotica, 1988 - Taylor & Francis
… 6-hydroxy idazoxan and 7-hydroxy idazoxan and conjugate C the sulphate conjugate of 7-hydroxy idazoxan. Only trace amounts of the sulphate conjugate of 6-hydroxy idazoxan were …
Number of citations: 16 www.tandfonline.com
SJ Sara, V Devauges - Behavioral and neural biology, 1989 - Elsevier
… by using the α-2 adrenoceptor antagonist idazoxan to increase noradrenergic activity. Rats … and were treated with idazoxan, just before the retention test. The dose of idazoxan used had …
Number of citations: 135 www.sciencedirect.com
H De Vos, G Bricca, J De Keyser, JP De Backer… - Neuroscience, 1994 - Elsevier
… idazoxan binding sites in certain brain regions. To reconcile distribution and pha~acologic data, we propose that imid~oline receptors and non-adrenergic idazoxan … idazoxan binding …
Number of citations: 208 www.sciencedirect.com
JC Doxey, AC Lane, AG Roach, NK Virdce - … -Schmiedeberg's archives of …, 1984 - Springer
… 3Hidazoxan (g2) and 3H-prazosin (~1) in rat cerebral cortex. In pithed rats intravenously administered idazoxan, … of the vas deferens; idazoxan was approximately ten times more potent …
Number of citations: 198 link.springer.com
J Srinivasan, WJ Schmidt - Behavioural brain research, 2004 - Elsevier
… 2-Methoxy idazoxan, a congener of idazoxan was used, … -methoxy idazoxan group that received 2-methoxy idazoxan before … -methoxy idazoxan group that received 2-methoxy idazoxan …
Number of citations: 34 www.sciencedirect.com
NJ Mallard, AL Hudson, DJ Nutt - British journal of …, 1992 - Wiley Online Library
… However, this displacement was incomplete since 23.68 ± 1.11% of specific [ 3 H]‐idazoxan … In contrast, unlabelled idazoxan promoted a complete displacement of [ 3 H]‐idazoxan …
Number of citations: 135 bpspubs.onlinelibrary.wiley.com
DS Walter, IR Flockhart, MJ Haynes, DR Howlett… - Biochemical …, 1984 - Elsevier
… This paper describes the affinity of idazoxan for catecholamine receptors and uptake sites in rat brain and compares the effects of idazoxan and yohimbine on the apparent rates of …
Number of citations: 53 www.sciencedirect.com

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